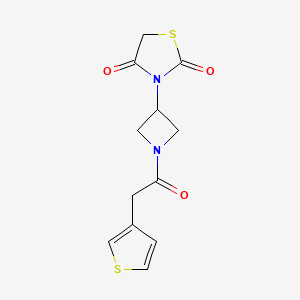

3-(1-(2-(Thiophen-3-yl)acetyl)azetidin-3-yl)thiazolidine-2,4-dione

Description

Properties

IUPAC Name |

3-[1-(2-thiophen-3-ylacetyl)azetidin-3-yl]-1,3-thiazolidine-2,4-dione | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H12N2O3S2/c15-10(3-8-1-2-18-6-8)13-4-9(5-13)14-11(16)7-19-12(14)17/h1-2,6,9H,3-5,7H2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

TYBBVSZTAKQJQU-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1C(CN1C(=O)CC2=CSC=C2)N3C(=O)CSC3=O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H12N2O3S2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

296.4 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-(1-(2-(Thiophen-3-yl)acetyl)azetidin-3-yl)thiazolidine-2,4-dione typically involves multi-step organic reactions. One common synthetic route includes the following steps:

Formation of the Thiophene Acetyl Intermediate: This step involves the acylation of thiophene with an appropriate acylating agent, such as acetyl chloride, in the presence of a Lewis acid catalyst like aluminum chloride.

Synthesis of the Azetidine Intermediate: The thiophene acetyl intermediate is then reacted with an azetidine derivative under basic conditions to form the azetidine intermediate.

Cyclization to Form Thiazolidine-2,4-dione: The final step involves the cyclization of the azetidine intermediate with a thiazolidine-2,4-dione precursor under acidic or basic conditions to yield the target compound.

Industrial Production Methods

Industrial production of this compound may involve optimization of the above synthetic route to enhance yield, purity, and cost-effectiveness. Techniques such as continuous flow chemistry, microwave-assisted synthesis, and the use of green chemistry principles can be employed to scale up the production process.

Chemical Reactions Analysis

Types of Reactions

3-(1-(2-(Thiophen-3-yl)acetyl)azetidin-3-yl)thiazolidine-2,4-dione can undergo various chemical reactions, including:

Oxidation: The thiophene ring can be oxidized using oxidizing agents like hydrogen peroxide or m-chloroperbenzoic acid.

Reduction: The carbonyl groups in the thiazolidine-2,4-dione moiety can be reduced using reducing agents such as lithium aluminum hydride.

Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the azetidine and thiophene rings.

Common Reagents and Conditions

Oxidation: Hydrogen peroxide, m-chloroperbenzoic acid.

Reduction: Lithium aluminum hydride, sodium borohydride.

Substitution: Nucleophiles such as amines, thiols, and halides.

Major Products Formed

Oxidation: Oxidized thiophene derivatives.

Reduction: Reduced thiazolidine-2,4-dione derivatives.

Substitution: Substituted azetidine and thiophene derivatives.

Scientific Research Applications

Biological Activities

Research indicates that 3-(1-(2-(thiophen-3-yl)acetyl)azetidin-3-yl)thiazolidine-2,4-dione exhibits several promising biological activities:

Antidiabetic Activity

Recent studies have highlighted its potential as a protein tyrosine phosphatase 1B (PTP1B) inhibitor, which is crucial in the management of diabetes. Compounds with similar thiazolidine structures have shown efficacy in lowering blood glucose levels and improving insulin sensitivity .

Anticancer Properties

The compound has also been evaluated for its anticancer effects. Derivatives containing the thiazolidine moiety have demonstrated antiproliferative activity against various cancer cell lines. For instance, compounds derived from thiazolidine have been shown to inhibit cell proliferation and induce apoptosis in cancer cells .

Case Studies and Research Findings

A comprehensive review of literature reveals several studies focusing on the applications of this compound:

Mechanism of Action

The mechanism of action of 3-(1-(2-(Thiophen-3-yl)acetyl)azetidin-3-yl)thiazolidine-2,4-dione involves its interaction with specific molecular targets and pathways. The compound may exert its effects through:

Inhibition of Enzymes: It can inhibit key enzymes involved in disease pathways, such as proteases and kinases.

Modulation of Receptors: It may bind to and modulate the activity of specific receptors, influencing cellular signaling pathways.

Induction of Apoptosis: The compound can induce programmed cell death in cancer cells by activating apoptotic pathways.

Comparison with Similar Compounds

Structural and Functional Comparison with Similar Thiazolidine-2,4-dione Derivatives

Structural Analogues with Heterocyclic Substituents

Key Compounds

Key Observations

- Thiophene Positional Isomerism: The target compound’s thiophen-3-yl group contrasts with thiophen-2-yl in 4b .

- Azetidine vs. Piperidine/Indole Scaffolds : The azetidine ring (4-membered) imposes greater steric constraint than piperidine (6-membered) or indole-based linkers, possibly improving metabolic stability but reducing flexibility for target engagement .

- Substituent Effects : Benzylidene derivatives (e.g., 5a–k) exhibit strong aldose reductase inhibition, suggesting aromatic substituents enhance enzyme binding. The thiophen-3-yl acetyl group may mimic benzylidene’s π-π interactions but with added sulfur-mediated polar effects .

Pharmacological and Computational Insights

- COX-2 Inhibition : Compound 4b showed docking scores (−9.2 kcal/mol) comparable to diclofenac (−9.5 kcal/mol), attributed to thiophene’s hydrophobic interactions. The target compound’s 3-thiophene orientation may alter binding pocket accessibility .

- Aldose Reductase Inhibition : Derivatives like 5a–k achieved IC~50~ values <1 µM, correlating with electron-withdrawing substituents (e.g., nitro groups). The thiophen-3-yl acetyl group’s electron-rich nature may reduce efficacy unless balanced by additional polar groups .

- Antimicrobial Activity: Thiazolidinones with azo linkages (e.g., compound 13) demonstrated moderate antibacterial effects (MIC: 32–64 µg/mL), highlighting the role of heterocyclic appendages in broad-spectrum activity .

Biological Activity

3-(1-(2-(Thiophen-3-yl)acetyl)azetidin-3-yl)thiazolidine-2,4-dione is a complex organic compound with significant potential in medicinal chemistry. Its unique structural components suggest various biological activities, particularly in the fields of antimicrobial, anticancer, and antidiabetic research. This article reviews the biological activity of this compound based on diverse scientific studies.

Chemical Structure and Properties

The molecular formula of this compound is , with a molecular weight of approximately 296.4 g/mol . The compound features a thiazolidine core, which is known for its pharmacological properties.

The biological activity of this compound is primarily attributed to its interaction with various molecular targets. The thiazolidine ring is known to modulate pathways related to insulin sensitivity and glucose metabolism, making it a candidate for antidiabetic applications. Additionally, the thiophene moiety may enhance interactions with cellular receptors and enzymes, contributing to its antimicrobial and anticancer effects .

Antidiabetic Activity

Recent studies have explored the potential of thiazolidine derivatives as protein tyrosine phosphatase 1B (PTP1B) inhibitors. For instance, derivatives similar to this compound have demonstrated significant PTP1B inhibitory activity with IC50 values ranging from 0.41 μM to 4.68 μM . The most potent analogs showed the ability to enhance insulin signaling pathways in HepG2 cells, suggesting their utility in managing diabetes.

Antimicrobial Activity

The compound has been evaluated for its antimicrobial properties against various bacterial strains. Studies indicate that thiazolidine derivatives exhibit potent antibacterial activity, outperforming standard antibiotics in some cases. For example, certain derivatives have shown effectiveness against Gram-positive bacteria such as Staphylococcus aureus and Bacillus subtilis .

Anticancer Activity

Research into the anticancer potential of thiazolidine derivatives has yielded promising results. Compounds structurally related to this compound have been investigated for their ability to inhibit cancer cell proliferation through various mechanisms, including apoptosis induction and cell cycle arrest .

Case Studies

Q & A

Q. How can researchers optimize the synthesis of this compound to improve yield and purity?

- Methodological Answer : Synthesis optimization involves:

- Knoevenagel Condensation : Reacting thiazolidine-2,4-dione with thiophene-derived electrophiles (e.g., sulfonyl chlorides) under basic conditions .

- Green Chemistry : Using deep eutectic solvents (DES) to enhance reaction efficiency and reduce environmental impact .

- Purification : Column chromatography (n-hexane/ethyl acetate) and recrystallization (ethanol/water) to isolate high-purity products .

Q. What analytical techniques are critical for confirming the structural integrity of this compound?

- Methodological Answer :

- Nuclear Magnetic Resonance (NMR) : Assigns proton and carbon environments (e.g., azetidine NH, thiophene protons) .

- Mass Spectrometry (MS) : Validates molecular weight and fragmentation patterns .

- Infrared (IR) Spectroscopy : Identifies functional groups (e.g., C=O stretches in thiazolidinedione) .

- Elemental Analysis : Confirms stoichiometric ratios of C, H, N, S .

Q. What are the primary biological targets of this compound based on its structural analogs?

- Methodological Answer :

- PPAR-γ Agonism : Thiazolidinedione analogs activate PPAR-γ, a key regulator of glucose metabolism in diabetes research .

- Anticancer Activity : Azetidine-thiophene hybrids induce apoptosis via mitochondrial pathway modulation .

- Oxidative Stress : Sulfonyl or acetyl groups may enhance antioxidant properties by scavenging reactive oxygen species (ROS) .

Advanced Research Questions

Q. How can structure-activity relationship (SAR) studies be designed to identify key functional groups responsible for its bioactivity?

- Methodological Answer :

- Analog Synthesis : Modify substituents (e.g., thiophene position, azetidine sulfonyl/acetyl groups) and test in bioassays .

- Biological Assays : Compare IC₅₀ values in PPAR-γ transactivation assays (diabetes) or caspase-3 activation (cancer) .

- Computational Docking : Use AutoDock Vina to predict binding affinities to PPAR-γ or Bcl-2 family proteins .

Q. What methodologies address contradictions between in vitro and in vivo efficacy data?

- Methodological Answer :

- Solubility Screening : Use dynamic light scattering (DLS) or HPLC to assess aqueous solubility limitations .

- Metabolic Stability : Test compound stability in liver microsomes and identify major metabolites via LC-MS .

- Pharmacokinetic Modeling : Apply compartmental models to correlate in vitro potency with in vivo bioavailability .

Q. What computational approaches predict binding affinity to targets like PPAR-γ?

- Methodological Answer :

- Molecular Docking : Simulate ligand-receptor interactions using Schrödinger Suite or MOE .

- Molecular Dynamics (MD) : Analyze binding stability over 100-ns simulations (e.g., RMSD, hydrogen bonding) .

- QSAR Modeling : Develop regression models linking electronic descriptors (e.g., logP, polar surface area) to activity .

Q. How can researchers evaluate metabolic stability using in vitro models?

- Methodological Answer :

- Liver Microsome Assays : Incubate the compound with NADPH-fortified microsomes and quantify parent compound degradation via LC-MS/MS .

- CYP450 Inhibition Screening : Use fluorogenic substrates to assess interactions with CYP3A4 or CYP2D6 .

Q. What strategies validate target engagement in cellular models?

- Methodological Answer :

- CRISPR Knockout : Generate PPAR-γ-knockout HEK293 cells to confirm activity loss in glucose uptake assays .

- Competitive Binding Assays : Use fluorescent probes (e.g., BODIPY-labeled thiazolidinediones) to measure receptor occupancy .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.